6-Quinolin-4-YL-nicotinic acid

Description

Significance of Heterocyclic Architectures in Chemical Research

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to life and medicine. ijarsct.co.inresearchgate.netopenmedicinalchemistryjournal.com Their prevalence is notable in a majority of known organic compounds and is reflected in the structures of vitamins, hormones, antibiotics, and numerous pharmaceuticals. researchgate.netopenmedicinalchemistryjournal.commsesupplies.com The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties, influencing solubility, lipophilicity, and the capacity for hydrogen bonding. msesupplies.com This structural and functional diversity allows heterocyclic systems to serve as versatile scaffolds in the design of new therapeutic agents, agrochemicals, and industrial materials. openmedicinalchemistryjournal.commsesupplies.com The ability to modify these core structures enables medicinal chemists to fine-tune biological activity and pharmacokinetic profiles, making them a cornerstone of drug discovery programs. researchgate.net

The quinoline (B57606) scaffold, a fused bicyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a "privileged" structure in medicinal chemistry. orientjchem.orgresearchgate.netekb.eg This core is present in a wide array of natural and synthetic compounds exhibiting a broad spectrum of pharmacological activities. biointerfaceresearch.comijshr.comijppronline.com Historically, the most famous quinoline-containing natural product is quinine, an alkaloid extracted from cinchona bark, which was the primary treatment for malaria for centuries. ekb.eg This legacy continued with the development of synthetic antimalarial drugs like chloroquine (B1663885) and mefloquine. biointerfaceresearch.comrsc.org

Beyond its antimalarial fame, the quinoline nucleus is integral to drugs with diverse therapeutic applications, including antibacterial (e.g., ofloxacin, moxifloxacin), anticancer, anti-inflammatory, antiviral, and cardiovascular effects. orientjchem.orgbiointerfaceresearch.comijppronline.comnih.gov The versatility of the quinoline ring allows for substitutions at various positions, enabling the modulation of its biological profile to target different enzymes, receptors, or cellular pathways. orientjchem.orgscientific.netontosight.ai For instance, quinoline derivatives have been developed as kinase inhibitors for cancer therapy and as agents that disrupt bacterial cell processes. ekb.egijshr.com The sustained interest in this scaffold is driven by its proven success in clinical applications and its synthetic tractability, which allows for the creation of large libraries of derivatives for screening. ijshr.comijppronline.com

Table 1: Examples of Marketed Drugs Featuring the Quinoline Core

| Drug Name | Therapeutic Class | Primary Biological Activity |

| Quinine | Antimalarial | Inhibition of heme polymerization in Plasmodium parasites. ekb.eg |

| Chloroquine | Antimalarial, Anti-inflammatory | Interferes with parasitic heme detoxification. biointerfaceresearch.comrsc.org |

| Mefloquine | Antimalarial | Acts on the blood stages of Plasmodium. biointerfaceresearch.comrsc.org |

| Moxifloxacin | Antibacterial (Fluoroquinolone) | Inhibition of bacterial DNA gyrase and topoisomerase IV. biointerfaceresearch.com |

| Ofloxacin | Antibacterial (Fluoroquinolone) | Inhibition of bacterial DNA gyrase. biointerfaceresearch.com |

| Bedaquiline | Antitubercular | Inhibition of mycobacterial ATP synthase. |

| Cabozantinib | Anticancer | Tyrosine kinase inhibitor (VEGFR, MET, AXL). |

Nicotinic acid, also known as niacin or vitamin B3, is a simple pyridine derivative (pyridine-3-carboxylic acid) that plays a dual role in biology and medicine. wikipedia.organnualreviews.org As an essential vitamin, it is the precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). wikipedia.orgnih.gov These coenzymes are indispensable for hundreds of redox reactions central to energy metabolism, and NAD is also a critical substrate for enzymes involved in DNA repair and cellular signaling pathways. nih.govmdpi.com

Beyond its fundamental vitamin function, nicotinic acid, when administered in pharmacological doses, acts as a broad-spectrum lipid-modifying agent. annualreviews.orgtaylorandfrancis.comnih.gov It is clinically used to treat dyslipidemia, a condition characterized by unhealthy levels of lipids in the blood. news-medical.net Specifically, it can lower levels of low-density lipoprotein (LDL) cholesterol and triglycerides while significantly increasing high-density lipoprotein (HDL) cholesterol. annualreviews.orgnih.gov The discovery of a specific G protein-coupled receptor for nicotinic acid has helped to elucidate the mechanisms behind these pharmacological effects, distinguishing them from its vitamin role. annualreviews.orgnih.gov Furthermore, recent research has highlighted the anti-inflammatory and antioxidant properties of nicotinic acid, expanding its potential therapeutic applications. nih.govnih.gov Its structure serves as a valuable building block in drug design, with derivatives being explored for various conditions, including type 2 diabetes and inflammatory diseases. nih.govacs.org

Rationale for Investigating Hybrid Quinoline-Nicotinic Acid Structures

The rationale for designing hybrid molecules that incorporate both the quinoline and nicotinic acid scaffolds, such as 6-Quinolin-4-YL-nicotinic acid , is rooted in the principle of molecular hybridization. ijshr.comresearchgate.net This strategy aims to combine the distinct and advantageous biological properties of each moiety into a single chemical entity. The goal is to create a new compound that may exhibit synergistic activity, a novel mechanism of action, or an improved pharmacological profile compared to the individual components. researchgate.net

Given the quinoline core's established role as a versatile pharmacophore in anticancer, antimalarial, and antibacterial agents, its fusion with nicotinic acid—a key biological signaling molecule and lipid-modifying drug—presents several intriguing possibilities. ijshr.comnih.govnih.gov For example, such a hybrid could be designed to target specific enzymes or receptors where one moiety provides the primary binding interaction while the other modulates properties like solubility, cell permeability, or interaction with a secondary binding pocket. The nicotinic acid portion could enhance interaction with NAD/NADP-dependent enzymes or leverage its own receptor-mediated signaling pathways. mdpi.comnih.gov The investigation into these hybrid structures is driven by the hypothesis that the combination of these two "privileged" scaffolds could lead to the discovery of novel therapeutic agents with unique and potent biological effects. ijshr.comnih.gov

Historical Context of Related Quinoline and Nicotinic Acid Research Endeavors

The histories of quinoline and nicotinic acid research are long and distinguished, originating in the 19th century. Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. wikipedia.org Shortly after, in 1842, Charles Gerhardt synthesized it through the distillation of the alkaloid quinine, establishing the structural link between the simple heterocycle and the potent antimalarial drug. wikipedia.org This discovery spurred extensive research into quinoline chemistry, leading to the development of various synthetic methods and, eventually, the creation of a multitude of synthetic quinoline-based drugs throughout the 20th century. ijppronline.com

Nicotinic acid was also first described in the 19th century, prepared in 1873 by Hugo Weidel through the oxidation of nicotine (B1678760). wikipedia.org However, its biological significance was not understood until much later. In the early 20th century, Joseph Goldberger's work on pellagra identified a dietary deficiency as its cause. wikipedia.org This "pellagra-preventing factor" was finally isolated and identified as nicotinic acid by Conrad Elvehjem in 1937. wikipedia.org Its role as a lipid-lowering drug was discovered serendipitously in 1955, marking its entry into cardiovascular medicine. wikipedia.orgnih.gov The independent yet rich histories of these two compounds, both rooted in the study of natural products (quinine and nicotine) and culminating in major therapeutic applications, set the stage for modern efforts to combine their structural features in the rational design of new bioactive molecules. wikipedia.orgnih.govwikipedia.org

Structure

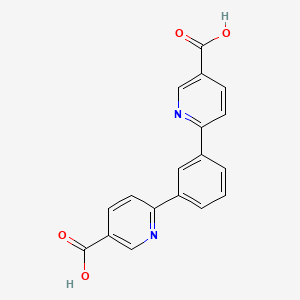

2D Structure

3D Structure

Properties

CAS No. |

908297-79-0 |

|---|---|

Molecular Formula |

C18H12N2O4 |

Molecular Weight |

320.3 g/mol |

IUPAC Name |

6-[3-(5-carboxypyridin-2-yl)phenyl]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C18H12N2O4/c21-17(22)13-4-6-15(19-9-13)11-2-1-3-12(8-11)16-7-5-14(10-20-16)18(23)24/h1-10H,(H,21,22)(H,23,24) |

InChI Key |

XQWBCMOMUOHVIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=C(C=C2)C(=O)O)C3=NC=C(C=C3)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Quinolin 4 Yl Nicotinic Acid and Analogues

Strategies for Quinoline (B57606) Ring Formation Pertinent to the 6-Position

The formation of the quinoline ring is a cornerstone of this synthesis, with a rich history of named reactions that can be adapted to introduce substituents at the 6-position. These methods typically involve the condensation and cyclization of anilines with various carbonyl compounds.

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. To achieve substitution at the 6-position of the resulting quinoline, a 5-substituted isatin is required. The general mechanism involves the base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid, which then condenses with the carbonyl compound to form an imine. Subsequent intramolecular cyclization and dehydration yield the quinoline-4-carboxylic acid.

Adaptations of the Pfitzinger reaction, sometimes referred to as the Pfitzinger-Borsche reaction, have expanded its scope and efficiency. For instance, the reaction can be performed under microwave irradiation to accelerate the reaction time. The choice of base and solvent can also influence the reaction's outcome. While strong bases like potassium hydroxide (B78521) are traditionally used, modifications may be employed to accommodate sensitive functional groups.

Table 1: Examples of Pfitzinger Reaction Adaptations for Substituted Quinolines

| Isatin Derivative | Carbonyl Compound | Reaction Conditions | Product | Reference(s) |

| 5-Bromo-isatin | Acetone | KOH, Ethanol (B145695), Reflux | 6-Bromo-2-methylquinoline-4-carboxylic acid | |

| 5-Nitro-isatin | Ethyl pyruvate | Base | Ethyl 6-nitro-2-methylquinoline-4-carboxylate | |

| Isatin | Various ketones | Microwave irradiation | Substituted quinoline-4-carboxylic acids |

The Gould-Jacobs reaction is another powerful method for quinoline synthesis, proceeding through the condensation of an aniline (B41778) with an ethoxymethylenemalonate derivative, followed by thermal cyclization. For 6-substituted quinolines, a para-substituted aniline is the key starting material. The initial condensation yields an anilinomethylenemalonate, which upon heating, undergoes an intramolecular cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis and decarboxylation afford the 4-hydroxyquinoline. Microwave-assisted Gould-Jacobs reactions have been shown to significantly reduce reaction times and improve yields.

The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. Depending on the reaction conditions, this can lead to either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures, known as the Knorr quinoline synthesis). The use of high-boiling solvents is often necessary for the thermal cyclization step. Similar to the Gould-Jacobs reaction, a para-substituted aniline will lead to a 6-substituted quinoline product.

Table 2: Comparison of Gould-Jacobs and Conrad-Limpach Reactions

| Feature | Gould-Jacobs Reaction | Conrad-Limpach Reaction |

| Carbonyl Source | Ethoxymethylenemalonate derivatives | β-ketoesters |

| Initial Product | 4-Hydroxyquinoline-3-carboxylate ester | 4-Hydroxyquinoline or 2-Hydroxyquinoline |

| Key Intermediate | Anilinomethylenemalonate | Schiff base/Enamine |

| Typical Conditions | Thermal cyclization | Thermal cyclization, often in high-boiling solvents |

Beyond the classical named reactions, a variety of other methods have been developed for the synthesis of quinolines. The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a highly versatile method. Modern iterations of this reaction utilize various catalysts to proceed under milder conditions.

More recent advancements in quinoline synthesis focus on transition-metal-catalyzed C-H bond activation and oxidative annulation strategies. These methods offer novel and efficient routes to functionalized quinolines. For instance, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes can selectively produce quinolines. Photocatalytic methods have also emerged as a green and efficient approach to quinoline synthesis. Multicomponent reactions, where three or more reactants combine in a single step to form the quinoline core, offer a highly convergent and atom-economical approach.

Approaches for Nicotinic Acid Moiety Functionalization and Coupling

To construct the 6-quinolin-4-yl-nicotinic acid, the nicotinic acid moiety must be appropriately functionalized to enable its coupling to the quinoline ring. This typically involves converting the carboxylic acid into a more reactive species or introducing a handle for cross-coupling reactions.

Direct acylation reactions, such as the Friedel-Crafts acylation, can be employed to form a C-C bond between the nicotinic acid and quinoline moieties. This would typically involve the conversion of nicotinic acid to its more reactive acid chloride derivative, nicotinoyl chloride. Nicotinoyl chloride can be synthesized by treating nicotinic acid with reagents like thionyl chloride or phosphorus pentachloride. The resulting nicotinoyl chloride can then react with a nucleophilic position on the quinoline ring, potentially directed by a suitable activating group, in the presence of a Lewis acid catalyst.

Condensation reactions between a carboxylic acid and an amine to form an amide bond are also a viable strategy, particularly for creating analogues where the two ring systems are linked by an amide bridge. Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate this transformation.

Nicotinic acid can be converted to nicotinic acid hydrazide by reacting the corresponding ester or acid chloride with hydrazine (B178648) hydrate. Nicotinic acid hydrazide is a versatile intermediate that can undergo various transformations. For instance, it can be condensed with aldehydes or ketones to form hydrazones. More relevant to the synthesis of the target molecule, the hydrazide can be a precursor for other functional groups that can participate in coupling reactions. For example, EDC-mediated coupling reactions between a quinoline hydrazone and a substituted carboxylic acid have been reported to form hydrazide-hydrazone linkages. While not a direct C-C bond, this illustrates the utility of hydrazide chemistry in linking heterocyclic systems.

A more direct approach to forming the C-C bond would involve palladium-catalyzed cross-coupling reactions. For this, one of the heterocyclic rings would need to be functionalized with a halide or triflate, and the other with a boronic acid (Suzuki coupling), an organotin reagent (Stille coupling), or an organozinc reagent (Negishi coupling). For example, a 6-bromoquinoline (B19933) could be coupled with pyridine-4-boronic acid under Suzuki conditions to forge the C-C bond between the two rings.

Table 3: Key Intermediates for Nicotinic Acid Functionalization

| Intermediate | Precursor | Reagents for Synthesis | Key Applications | Reference(s) |

| Nicotinoyl chloride | Nicotinic acid | Thionyl chloride, Phosphorus pentachloride | Friedel-Crafts acylation, Esterification, Amidation | |

| Nicotinic acid hydrazide | Nicotinic acid ester/chloride | Hydrazine hydrate | Synthesis of hydrazones, Heterocycle formation | |

| Pyridine-4-boronic acid | 4-Halopyridine | n-BuLi, Trialkyl borate | Suzuki cross-coupling reactions |

Nitrile Hydrolysis and Amide Conversions

The final step in many synthetic routes to this compound involves the conversion of a nitrile or amide precursor into the target carboxylic acid. This transformation is a fundamental reaction in organic chemistry.

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid like hydrochloric acid. commonorganicchemistry.comchemguide.co.uk The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukorganicchemistrytutor.com The protonation of the ammonia (B1221849) formed in the final step renders the reaction irreversible. organicchemistrytutor.com

Basic hydrolysis is also effective, generally requiring heating the nitrile with a hydroxide base such as sodium hydroxide. commonorganicchemistry.comchemguide.co.uk This process initially yields a carboxylate salt and ammonia. chemistrysteps.comchemguide.co.uk Subsequent acidification is necessary to produce the free carboxylic acid. chemguide.co.uk Under milder basic conditions, it is sometimes possible to isolate the intermediate amide. organicchemistrytutor.com

Similarly, amides can be hydrolyzed to carboxylic acids by heating in aqueous acid or base. libretexts.org In acidic conditions, the resulting amine is protonated, while in basic conditions, the carboxylic acid is deprotonated to a carboxylate; both processes drive the reaction to completion. libretexts.org A notable development is the use of non-precious metal catalysis, such as nickel-catalyzed systems, for the conversion of amides to carboxylic acids. This can be achieved through a two-step, single-pot process involving esterification followed by deprotection, which circumvents issues of catalyst poisoning by the carboxylic acid product. nih.govorganic-chemistry.org This methodology has been successfully applied to quinoline substrates. nih.gov

Table 1: Conditions for Nitrile and Amide Hydrolysis

| Functional Group | Reagents | Conditions | Product |

|---|---|---|---|

| Nitrile | Dilute HCl or H₂SO₄ | Heat/Reflux | Carboxylic Acid + Ammonium Salt |

| Nitrile | NaOH or KOH solution | Heat/Reflux, then H₃O⁺ | Carboxylic Acid + Ammonia |

| Amide | Dilute HCl or H₂SO₄ | Heat/Reflux | Carboxylic Acid + Ammonium Salt |

| Amide | NaOH or KOH solution | Heat/Reflux, then H₃O⁺ | Carboxylic Acid |

Coupling Strategies for this compound Formation

The central challenge in synthesizing the title compound is the formation of the carbon-carbon bond between the quinoline and pyridine (B92270) rings. Modern cross-coupling reactions are the primary methods employed for this purpose.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds between two aromatic systems. The most common strategies applicable to the synthesis of this compound are the Suzuki-Miyaura, Negishi, and Stille couplings.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.gov For the target molecule, this could involve the reaction of a 4-haloquinoline (e.g., 4-chloroquinoline) with a 6-(boronic acid)-nicotinic acid derivative or, conversely, a 4-(boronic acid)-quinoline derivative with a 6-halonicotinic acid derivative. researchgate.netresearchgate.net The reaction is highly valued for the low toxicity of the boron reagents and its tolerance of a wide range of functional groups. nih.gov One-pot procedures have been developed where a quinoline halide is first converted to a quinolineboronic acid and then coupled with an aryl halide in the same vessel. acs.org

Negishi Coupling : The Negishi coupling joins an organozinc compound with an organic halide or triflate, also catalyzed by a palladium or nickel complex. wikipedia.orgopenochem.org This reaction is known for the high reactivity of the organozinc reagents. openochem.org The synthesis could proceed by coupling a 4-(quinolyl)zinc halide with a 6-halonicotinate. The reaction tolerates numerous functional groups, including esters, amides, and other heterocycles like pyridines and quinolines. rsc.orgnih.gov

Stille Coupling : This method utilizes an organotin (stannane) reagent to couple with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.org The Stille reaction is compatible with many functional groups, including esters and carboxylic acids, and the organostannane reagents are stable to air and moisture. thermofisher.comlibretexts.org A potential route would be the reaction between 4-haloquinoline and a 6-(trialkylstannyl)nicotinate. A major drawback is the toxicity of the tin compounds. wikipedia.orgorganic-chemistry.org

Table 2: Comparison of C-C Coupling Strategies

| Reaction | Organometallic Reagent | Electrophile | Catalyst (Typical) | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura | R¹-B(OH)₂ or R¹-B(OR)₂ | R²-X (X=Cl, Br, I, OTf) | Pd(PPh₃)₄, PdCl₂(dppf) | Low toxicity of boron reagents, commercially available reagents. nih.gov |

| Negishi | R¹-ZnX | R²-X (X=Cl, Br, I, OTf) | Pd(PPh₃)₄, NiCl₂(dppf) | High reactivity, broad scope including sp³, sp², and sp carbons. wikipedia.org |

Analogues of this compound can be synthesized where the two heterocyclic rings are connected by a heteroatom linker. These syntheses also rely on cross-coupling methodologies.

Oxygen Linkage (Ethers) : Aryl ether bonds can be formed via nucleophilic aromatic substitution or, more commonly, through palladium or copper-catalyzed reactions like the Ullmann condensation or Buchwald-Hartwig ether synthesis. For example, a 4-haloquinoline could be coupled with a 6-hydroxynicotinic acid derivative in the presence of a suitable catalyst and base to form an aryloxy-linked analogue. Syntheses of quinoline derivatives with phenoxy linkages have been reported. nih.gov

Nitrogen Linkage (Amines) : The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is the premier method for forming C-N bonds between an aryl halide and an amine. An analogue featuring a secondary amine linker could be synthesized by reacting a 4-haloquinoline with a 6-aminonicotinic acid derivative.

Sulfur Linkage (Thioethers) : Palladium- and copper-catalyzed reactions are also used to form aryl thioether bonds. The coupling of a 4-haloquinoline with a 6-mercaptonicotinic acid derivative would yield a thioether-linked analogue.

Green Chemistry Approaches and Process Intensification in Synthesis

Recent efforts in chemical synthesis have focused on developing more environmentally benign processes. bohrium.comtandfonline.com These "green chemistry" principles are applicable to the synthesis of quinoline derivatives.

Key green strategies include:

Use of Greener Solvents : Replacing hazardous organic solvents with more sustainable alternatives like water or ethanol is a primary goal. bohrium.com Water has been used as a solvent for the synthesis of pyrimido[4,5-b]quinolones, and ethanol is a common solvent for Friedländer-type quinoline syntheses. nih.govacs.org

Alternative Energy Sources : Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. acs.org It has been successfully used in the synthesis of various quinoline derivatives, often leading to higher yields in shorter times. tandfonline.commdpi.com

Use of Efficient Catalysts : The development of highly active and reusable catalysts minimizes waste. This includes the use of nanocatalysts, magnetic nanoparticles, and solid-supported catalysts that can be easily separated from the reaction mixture and reused multiple times. nih.govacs.org

One-Pot and Multicomponent Reactions : Designing synthetic sequences where multiple steps are performed in a single reaction vessel without isolating intermediates (one-pot reactions) or where three or more reactants combine in a single step (multicomponent reactions) improves efficiency and reduces waste. rsc.orgdigitellinc.com

Table 3: Green Chemistry Strategies in Quinoline Synthesis

| Strategy | Example Application | Advantages |

|---|---|---|

| Green Solvents | Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids in water. acs.org | Reduced environmental impact, improved safety. |

| Microwave Irradiation | Friedländer synthesis of 2,3,4-trisubstituted quinolines. acs.org | Shorter reaction times (minutes vs. hours), often higher yields. tandfonline.com |

| Reusable Catalysts | ZrO₂/Fe₃O₄ magnetic nanoparticles for Friedländer synthesis. acs.org | Easy catalyst separation and reuse, reduced catalyst waste. |

Stereoselective Synthesis of Chiral Analogues

The synthesis of specific stereoisomers of chiral analogues of this compound requires stereoselective methods. Chirality can be introduced into the molecule in several ways:

Use of Chiral Pool Substrates : Starting from readily available, enantiomerically pure natural products (the "chiral pool") is a common strategy. For instance, chiral amino acids can be incorporated into the quinoline structure to create chiral derivatives. researchgate.net

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the substrate to direct a subsequent reaction to proceed stereoselectively. After the desired stereochemistry is set, the auxiliary is removed.

Asymmetric Catalysis : A chiral catalyst can be used to favor the formation of one enantiomer over the other. This is a highly efficient method as only a small amount of the chiral catalyst is needed to produce a large quantity of enantiomerically enriched product. This could be applied, for example, in an asymmetric reduction of a prochiral ketone on a side chain or in an asymmetric C-H functionalization reaction. nih.govnih.gov

One reported approach involves synthesizing a quinoline-based chiral derivatizing reagent by incorporating L-proline. This reagent can then be used to create diastereomers of other chiral molecules, demonstrating a clear method for introducing a chiral center into a quinoline-containing structure. researchgate.net

Structure Activity Relationship Sar Studies of 6 Quinolin 4 Yl Nicotinic Acid Derivatives

Impact of Substituent Variation on Quinoline (B57606) Ring System

The nature, position, and stereochemistry of substituents on the quinoline ring are critical determinants of a derivative's biological activity. biointerfaceresearch.com Strategic placement of various functional groups can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. rsc.org

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. Halogenation can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. mdpi.com In the context of quinoline derivatives, the position and nature of the halogen substituent are crucial.

Research has shown that the inclusion of a chloro-substituent can enhance the biological activity of certain quinoline derivatives. rsc.org For instance, in a series of 4-N-phenylaminoquinoline analogs designed as cholinesterase inhibitors, the position of a chloro substituent on the phenyl ring had a marked effect on potency. The meta-chloro substituted derivative showed greater potency for Butyrylcholinesterase (BChE) inhibition compared to its ortho- and para-chloro counterparts. nih.gov This highlights that even subtle changes in substituent position can lead to significant differences in biological outcomes.

Table 1: Effect of Halogen Substituent Position on BChE Inhibitory Activity of a 4-N-Phenylaminoquinoline Series

| Compound | Chloro Substituent Position on Phenylamino Ring | Relative BChE Inhibitory Potency |

|---|---|---|

| 12b | ortho-chloro | Less Potent |

| 12c | meta-chloro | More Potent |

| 12d | para-chloro | Less Potent |

Data sourced from a study on morpholine-bearing quinoline derivatives, illustrating the principle of positional effects of halogenation. nih.gov

The introduction of alkyl and alkoxy groups, particularly at the 6-position of the quinoline ring, can significantly modulate a compound's activity. The 6-methoxy group is a key feature in several biologically active 8-aminoquinoline (B160924) compounds. mdpi.com Studies on 8-amino-6-methoxyquinoline (B117001) hybrids revealed that the activity and cytotoxicity were strongly influenced by the linker and its substitution. mdpi.com The presence of the 6-methoxy group is often integral to the pharmacophore required for a specific biological action.

Table 2: Influence of Lipophilic Side Chains on Antiplasmodial Activity of 6-Methoxyquinoline (B18371) Derivatives

| Compound | Side Chain | IC50 (µM) against P. falciparum |

|---|---|---|

| 14 | Phenyl | 5.12 |

| 15 | 4-Fluorophenyl | 2.68 |

| 19 | 4-Methylphenyl | 1.55 |

| 17 | 4-(Trifluoromethyl)phenyl | 0.556 |

| 22 | Heptyl | 0.324 |

Data illustrates the positive impact of highly lipophilic and voluminous side chains on the activity of a 6-methoxyquinoline core. mdpi.com

Beyond direct substitution on the quinoline core, modifications to peripheral groups attached to the ring system are pivotal for tuning potency and, crucially, selectivity for a specific biological target. Structure-activity relationship studies of 4-aminoquinoline (B48711) derivatives as α2C-adrenoceptor antagonists identified several structural features critical for activity. researchgate.net One of the most important findings was the absolute requirement for a substituent at the 3-position of the quinoline ring for potent antagonist activity. researchgate.net

In the same study, substitutions on a peripheral piperazine (B1678402) ring were found to have a significant and stereospecific beneficial effect on α2C-adrenoceptor affinity and potency. researchgate.net For example, compound 6j , (R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol, demonstrated an antagonist potency of 8.5 nM and over 200-fold selectivity for the α2C-adrenoceptor subtype. researchgate.net This underscores how stereochemistry and substitution on distal parts of the molecule can fine-tune its interaction with a specific receptor subtype.

Similarly, in the development of cholinesterase inhibitors, substituents on a 4-N-phenyl ring were explored. nih.gov It was observed that derivatives with a 2-methylene linker between the quinoline and a morpholine (B109124) moiety showed better inhibition of Acetylcholinesterase (AChE) than those with longer 3- or 4-methylene linkers. nih.gov Furthermore, unsubstituted N-phenyl derivatives showed better inhibitory potencies on AChE than substituted ones, suggesting that the small volume of the aromatic substituent was favorable for this particular target. nih.gov

Modulation of the Nicotinic Acid Moiety and its Derivatives

The nicotinic acid portion of the molecule, specifically its carboxylic acid group, presents a key site for modification to influence ligand-target interactions and pharmacokinetic properties.

The carboxylic acid group is a versatile functional group that can act as a hydrogen bond donor and acceptor. This allows it to form strong interactions, such as hydrogen bonds or salt bridges, with polar amino acid residues (e.g., arginine, lysine, histidine) in the binding pocket of a target protein. In-silico studies of 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown that the carbonyl group can act as a hydrogen bond donor/acceptor for adenine (B156593) and guanine (B1146940) nucleic acid base pairs, facilitating DNA minor groove binding. researchgate.net While the target is different, this illustrates the fundamental role of the carboxylic acid moiety in forming specific, directed interactions. The presence of a carboxylic acid can also influence a compound's physical properties, such as solubility, and may limit its ability to cross the blood-brain barrier. nih.gov

Chemical modification of the carboxylic acid group into esters, amides, or other derivatives is a widely used strategy in drug discovery. researchgate.net This derivatization can serve multiple purposes, including improving cell permeability (esters can act as prodrugs that are hydrolyzed back to the active carboxylic acid inside the cell), enhancing metabolic stability, or introducing new vectors for interaction with the target.

In a series of compounds designed as P2X7R antagonists, quinoline-6-carboxylic acid was converted into a series of quinoline-6-carboxamide (B1312354) benzenesulfonates. nih.gov This derivatization from a carboxylic acid to a carboxamide was essential for the observed biological activity. Comparing different amide derivatives within a series can reveal further SAR insights. For example, in a series of quinazoline (B50416) derivatives, replacing an amide linker with a methyl-amino linker resulted in a nearly 50-fold decrease in inhibitory activity against the EGFR kinase. mdpi.com The synthesis of various carboxamide derivatives from a parent carboxylic acid allows for the exploration of chemical space to optimize potency and other drug-like properties. nih.gov

Substitutions on the Pyridine (B92270) Ring of Nicotinic Acid

The pyridine ring, a core component of nicotinic acid, is a frequent target for chemical modification in drug design. nih.govijnrd.org Its nitrogen atom and the potential for substitution at various positions allow for fine-tuning of the molecule's electronic and steric properties, which in turn can significantly impact biological interactions. uomosul.edu.iq In derivatives of 6-quinolin-4-yl-nicotinic acid, substitutions on the pyridine moiety can modulate binding affinity, selectivity, and pharmacokinetic properties. nih.gov

Research into related pyridine-containing compounds has shown that the nature and position of substituents are critical. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds or engage in ionic interactions with biological targets. uomosul.edu.iq Studies on various pyridine derivatives have demonstrated that adding groups like halogens (Br, Cl, F) or methoxy (B1213986) (-OMe) groups can influence antiproliferative activity, with the position of the substituent being a key determinant of the effect. nih.gov For example, increasing the number of -OMe groups on a pyridine ring has been shown to decrease the IC50 value, indicating enhanced potency. nih.gov

The strategic placement of bulky substituents can also probe the steric tolerance of a receptor's binding pocket. nih.gov In a study on 5-substituted pyridine analogues of a related compound, moieties such as phenyl, substituted phenyl, or heteroaryl groups were introduced. The resulting analogues exhibited a range of binding affinities, with some showing higher affinity than the parent compound, highlighting the importance of steric factors in ligand-receptor interactions. nih.gov

The following table summarizes the effects of various substitutions on the pyridine ring based on studies of related compounds, providing a predictive framework for this compound derivatives.

| Substituent Position | Type of Substituent | General Effect on Activity | Reference |

| C2, C4, C6 | Electron-withdrawing | Partial positive charge, influences nucleophilic substitution | uomosul.edu.iq |

| C3, C5 | Neutral | Less affected by the nitrogen's electronegativity | uomosul.edu.iq |

| C5 | Bulky groups (phenyl, heteroaryl) | Can modulate binding affinity (increase or decrease) | nih.gov |

| Various | -NH2, -OH, -OMe | Can enhance antiproliferative activity | nih.gov |

| Various | Halogens (Br, Cl, F) | Can decrease antiproliferative activity | nih.gov |

This table is generated based on findings from related pyridine and quinoline derivatives and serves as a predictive model for the target compound.

Conformational Analysis and Bioactive Conformations in SAR

Conformational analysis is a vital component of SAR studies, as the three-dimensional shape of a molecule dictates its ability to bind to a biological target. biomedres.us For molecules with multiple rotatable bonds, such as the one connecting the quinoline and pyridine rings in this compound, a variety of conformations can exist. However, it is often a single, specific conformation—the "bioactive conformation"—that is responsible for the molecule's biological effect. nih.gov

The ability to "freeze" the conformational dynamics of a ligand can enhance its affinity and specificity for a receptor by minimizing the entropic penalty upon binding. mdpi.com This is often achieved by creating conformationally restricted analogues, where the flexible bonds are incorporated into a more rigid ring structure. mdpi.comresearchgate.net Such strategies have been successfully employed for nicotine (B1678760) analogues, where linking the pyridine and pyrrolidine (B122466) moieties improved receptor targeting. mdpi.com For this compound derivatives, restricting the rotation around the bond linking the two heterocyclic systems could lock the molecule into its bioactive conformation, potentially leading to more potent and selective compounds.

Computational modeling and experimental techniques like NMR spectroscopy are used to determine the preferred conformations of molecules in solution and to model their interactions within a binding site. nih.gov For related bioactive compounds, studies have shown that a specific spatial arrangement of key pharmacophoric features is necessary for activity. For example, in certain tetrapeptide analogs, a relatively large separation between two aromatic side chains was found to be a requirement for mu-opioid receptor activity. nih.gov A similar principle can be applied to this compound, where the relative orientation of the quinoline and pyridine rings is likely critical for its biological function. Identifying this bioactive conformation is a key goal for designing next-generation analogues with improved properties.

Physicochemical Parameters and Their Correlation with Activity (e.g., Lipophilicity in SAR)

Quantitative structure-activity relationship (QSAR) studies establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. frontiersin.orgfrontiersin.org These models help to identify which properties are most influential and can be used to predict the activity of novel compounds. nih.gov Key physicochemical parameters often considered in QSAR include lipophilicity (logP), electronic properties (pKa), and steric factors (molar refractivity). frontiersin.org

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govmdpi.com It describes a compound's ability to pass through biological membranes, which are largely lipophilic. frontiersin.org For quinoline and pyridine derivatives, lipophilicity has been shown to be a significant determinant of their biological activity. nih.govresearchgate.net

There is often an optimal range of lipophilicity for a given biological target. If a compound is too hydrophilic, it may not effectively cross cell membranes to reach its site of action. Conversely, if it is too lipophilic, it may be poorly soluble in aqueous media or become sequestered in fatty tissues, reducing its bioavailability. nih.gov Studies on quinoline derivatives have demonstrated a correlation between their experimentally determined lipophilicity (often measured by techniques like RP-HPLC) and their biological effectiveness. researchgate.net For instance, in one series of quinoline-1,4-quinone hybrids, the tested compounds were found to have relatively low lipophilicity values, which were influenced by the introduction and position of nitrogen atoms. nih.gov

The following interactive table illustrates the relationship between calculated logP values and the potential impact on the biological activity of hypothetical this compound derivatives.

| Compound ID | Substitution on Pyridine Ring | Calculated logP | Predicted Membrane Permeability | Predicted Aqueous Solubility |

| Derivative 1 | None | 2.5 | Moderate | Moderate |

| Derivative 2 | -Cl | 3.1 | High | Low |

| Derivative 3 | -OH | 2.0 | Low | High |

| Derivative 4 | -CH3 | 2.9 | Moderate-High | Moderate-Low |

| Derivative 5 | -NH2 | 2.1 | Low | High |

Note: The logP values and predictions in this table are hypothetical and for illustrative purposes only, demonstrating the expected trends based on substituent effects.

By systematically modifying the structure of this compound and correlating these changes with physicochemical parameters and biological activity, a comprehensive SAR profile can be developed. This knowledge is instrumental in the rational design of new derivatives with enhanced potency and optimized pharmacokinetic profiles. frontiersin.org

Mechanistic Investigations of Biological Activities

Interactions with Specific Molecular Targets and Pathways

The mechanisms of action for 6-Quinolin-4-YL-nicotinic acid are rooted in its ability to interact with and modulate the function of various enzymes and cellular receptors.

The quinoline (B57606) component of the molecule is primarily responsible for its potent antibacterial effects through the inhibition of essential bacterial enzymes, while the nicotinic acid portion may influence NAD+-dependent enzymatic processes.

DNA Gyrase and Topoisomerase Inhibition: The antibacterial action of quinolones, the class to which the quinoline core belongs, is principally derived from the inhibition of DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, repair, and recombination. The key mechanism involves the stabilization of the enzyme-DNA complex, which leads to the cessation of DNA synthesis and the formation of lethal double-strand DNA breaks. turkjps.orgresearchgate.net

In many Gram-negative bacteria, DNA gyrase is considered the primary target for quinolones. researchgate.net Conversely, in several Gram-positive bacteria, topoisomerase IV is the preferential target. nih.govresearchgate.net The differential sensitivity of these enzymes to various quinolone derivatives can influence the antibacterial spectrum and potency. For instance, studies on Enterococcus faecalis have shown that the 50% inhibitory concentrations (IC50s) of several quinolones were lower for topoisomerase IV than for DNA gyrase, suggesting topoisomerase IV as the primary target in this organism. nih.gov The dual inhibition of both enzymes is correlated with strong antibacterial activity. nih.gov

| Enzyme Target | Primary Bacterial Group Affected | Mechanism of Action | Resulting Cellular Effect |

|---|---|---|---|

| DNA Gyrase | Gram-Negative Bacteria (e.g., E. coli) | Stabilization of gyrase-DNA cleavage complex | Inhibition of DNA replication, induction of SOS response, cell death |

| Topoisomerase IV | Gram-Positive Bacteria (e.g., S. aureus) | Trapping of topoisomerase IV-DNA complexes | Inhibition of chromosome decatenation, cell division failure |

NAD-Catabolizing Enzyme Interactions: The nicotinic acid (niacin) moiety of the compound is a precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism and redox reactions. nih.govfrontiersin.org This suggests potential interactions with NAD+ biosynthetic and catabolizing enzymes. In fungi, high concentrations of nicotinamide (a derivative of nicotinic acid) can inhibit NAD+-dependent sirtuin deacetylases, such as Hst3 in Candida albicans, which is essential for fungal viability. nih.govscispace.com Fungi can develop resistance by converting nicotinamide to nicotinic acid, a metabolite that does not inhibit Hst3. scispace.com Furthermore, enzymes in the NAD+ biosynthesis pathway, like quinolinate phosphoribosyltransferase (QAPRTase), are potential drug targets. acs.orgnih.gov

Kinase Inhibition: The nicotinic acid portion may also interfere with kinase signaling pathways. In C. albicans, mutants lacking GIN4, a septin regulatory protein kinase crucial for cell division and cell wall integrity, showed high sensitivity to niacinamide. nih.gov Additionally, nicotine (B1678760) has been observed to induce proliferation of airway smooth muscle cells through α7 nAChR-mediated activation of the PI3K/Akt signaling pathway, indicating a link between nicotinic receptor activation and downstream kinase cascades.

The compound's structure suggests it may modulate various cellular receptors, influencing signaling pathways involved in inflammation, ion transport, and cell growth.

α7 Nicotinic Acetylcholine (B1216132) Receptor (α7 nAChR) Modulation: The α7 nAChR is a ligand-gated ion channel widely expressed in the nervous system and on immune cells. It plays a critical role in the "cholinergic anti-inflammatory pathway," where its activation can lead to a decrease in the production of pro-inflammatory cytokines. Ligands for α7 nAChR can act as agonists or positive allosteric modulators (PAMs), enhancing the receptor's function. The nicotinic acid component of this compound suggests a potential interaction with this receptor, which could contribute to anti-inflammatory effects.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation: Research has identified a functional link between α7 nAChR and the CFTR, an ion channel crucial for mucus transport in airways. Studies show that α7 nAChR, CFTR, and adenylyl cyclase-1 are associated within a macromolecular complex. The activation of α7 nAChR can regulate CFTR's functional activity, suggesting that compounds modulating this receptor could indirectly influence ion transport and mucociliary clearance.

c-Met Receptor Inhibition: The quinoline scaffold is a key feature of many small-molecule inhibitors of the c-Met receptor tyrosine kinase. nih.govnih.gov The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a significant role in cell proliferation, migration, and invasion, and their signaling pathway is often dysregulated in various cancers. nih.gov Quinoline-based inhibitors typically bind to the ATP-binding site within the kinase domain of the c-Met receptor, blocking its downstream signaling. nih.gov Numerous 3,6-disubstituted and other modified quinoline derivatives have been synthesized and shown to have potent inhibitory activity against c-Met kinase. nih.gov

| Receptor Target | Structural Moiety Involved | Potential Mechanism | Physiological Consequence |

|---|---|---|---|

| α7 nAChR | Nicotinic Acid | Agonism or positive allosteric modulation | Anti-inflammatory effects |

| CFTR | Nicotinic Acid (indirectly) | Modulation via functional coupling with α7 nAChR | Regulation of ion transport |

| c-Met | Quinoline | Inhibition of tyrosine kinase activity | Antiproliferative effects |

Beyond specific enzyme inhibition, the compound may disrupt the structural integrity of microbial cells. Studies on niacinamide have revealed its ability to affect the cell wall of the fungus C. albicans. nih.gov Treatment led to an increase in the exposure of cell wall β-glucans and the content of chitin, while decreasing mannan (B1593421) levels. nih.gov This suggests a remodeling of the cell wall that could compromise the organism's viability. Such mechanisms could contribute to the antifungal properties of nicotinic acid derivatives.

Cellular Pathway Interventions

The interactions with molecular targets culminate in the disruption of essential cellular pathways in microbes, leading to antimicrobial effects.

The primary antimicrobial mechanism against both Gram-positive and Gram-negative bacteria is the inhibition of DNA gyrase and topoisomerase IV by the quinoline core, which halts DNA replication and leads to cell death. turkjps.orgresearchgate.net The efficacy can vary between bacterial types depending on whether DNA gyrase or topoisomerase IV is the primary target. nih.govresearchgate.net Additionally, nicotinic acid has been shown to inhibit biofilm formation in Gram-positive bacteria like Streptococcus pneumoniae. This action appears to be concentration-dependent and involves the alteration of protein biomolecules within the biofilm structure. Various nicotinic acid and nicotinamide derivatives have demonstrated a broad spectrum of activity.

The antifungal activity of this compound is likely multifaceted, stemming from its nicotinic acid moiety. One key mechanism is the inhibition of NAD+-dependent sirtuin deacetylases like Hst3, which are critical for the growth and survival of fungi such as Candida albicans. nih.govscispace.com Another potential mechanism involves the disruption of cell wall integrity. Niacinamide has been observed to affect the cell wall composition of C. albicans and may interfere with cell division regulatory processes. nih.gov

Antitubercular Mechanisms against Mycobacterium tuberculosis

The quinoline scaffold is a core component of several compounds with proven antitubercular activity. austinpublishinggroup.comnih.gov The mechanisms of action for these derivatives are varied, suggesting that this compound could potentially act through one or more of these pathways.

Inhibition of ATP Synthase: The most prominent example is the diarylquinoline drug bedaquiline, which targets the proton pump of ATP synthase, leading to a depletion of the energy supply in M. tuberculosis. austinpublishinggroup.com

DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolones, a major class of quinoline-based antibiotics, inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. austinpublishinggroup.com

Enzyme Activation or Inhibition: Some quinoline derivatives have been found to kill M. tuberculosis by activating the enzyme glutamate (B1630785) kinase, which leads to a redox imbalance. nih.govsigmaaldrich.com Other studies have identified quinoline-thiosemicarbazide hybrids that may act by inhibiting the catalase-peroxidase enzyme KatG, which is crucial for the bacterium's defense against oxidative stress. nih.govresearchgate.net

Mycolic Acid Synthesis Disruption: The nicotinic acid component also suggests potential mechanisms. Isoniazid (B1672263), a primary anti-TB drug, is a prodrug that ultimately disrupts mycolic acid synthesis. Certain nicotinic acid hydrazides have also been explored for antitubercular activity. mdpi.com

While these mechanisms are established for other quinoline and nicotinic acid derivatives, specific studies confirming the antitubercular mechanism of this compound are not available in the reviewed literature.

Table 1: Potential Antitubercular Targets for Quinoline Derivatives

| Target Enzyme/Process | Mechanism of Action | Example Compound Class |

|---|---|---|

| ATP Synthase | Inhibition of proton pump, leading to ATP depletion | Diarylquinolines (e.g., Bedaquiline) |

| DNA Gyrase / Topoisomerase IV | Inhibition of DNA replication and repair | Fluoroquinolones |

| Glutamate Kinase (GK) | Allosteric activation leading to redox imbalance | Quinoline activators (e.g., Z0933/Z0930) |

| Catalase-peroxidase (KatG) | Inhibition of the enzyme, increasing oxidative stress | Quinoline-thiosemicarbazide hybrids |

Antimalarial Mechanisms of Action

Quinoline-containing compounds are foundational in antimalarial chemotherapy. nih.govresearchgate.net The primary mechanism for many of these drugs, including chloroquine (B1663885), involves the disruption of the parasite's detoxification pathway for heme, a toxic byproduct of hemoglobin digestion. nih.govhuji.ac.il

The process is understood to occur as follows:

The malaria parasite, Plasmodium falciparum, digests host hemoglobin within its acidic digestive vacuole. pnas.org

This process releases large quantities of toxic free heme.

The parasite detoxifies the heme by polymerizing it into an inert crystalline substance called hemozoin. nih.gov

Quinoline drugs are weak bases that accumulate to high concentrations in the acidic digestive vacuole. nih.gov

Once inside, they are thought to bind to heme, preventing its polymerization into hemozoin. nih.govnih.gov Recent in-vivo studies suggest that some quinolines may act by capping the growing faces of hemozoin crystals, thus halting their formation. pnas.org

The buildup of toxic free heme leads to oxidative stress and damage to parasite membranes, ultimately causing its death. nih.gov

Given its quinoline core, it is highly probable that this compound would exert its antimalarial effect through this well-established heme detoxification pathway. However, specific experimental validation of this mechanism for this particular compound has not been reported.

Autophagy Pathway Modulation

Autophagy is a cellular recycling process crucial for homeostasis, and its modulation is a therapeutic strategy in various diseases, including cancer. encyclopedia.pub Both quinoline and nicotinic acid derivatives have been shown to influence this pathway.

Quinoline Derivatives: Recent studies have identified novel quinoline compounds that can modulate autophagy. For instance, a series of 4,7-disubstituted quinoline derivatives were found to induce autophagy by targeting and stabilizing the Autophagy-Related Protein 5 (ATG5). nih.gov Another study developed a quinoline-based probe that inhibits the autophagy-related cysteine protease ATG4B. scispace.com A compound structurally related to this compound, a quinolin-8-yl-nicotinamide, was shown to induce a stress response and autophagy in pancreatic cancer cells. nih.gov

Nicotinic Acid/Nicotinamide: Nicotinic acid (niacin) and nicotinamide can also modulate autophagy. Studies have shown that niacin can activate autophagy, protecting cells from certain types of apoptosis. nih.gov This can occur through signaling pathways involving the GPR109A receptor and the energy-sensing kinase AMPK. researchgate.net Nicotinamide has been shown to induce autophagy in hypoxic myocardial cells by inhibiting the mTOR pathway, a central regulator of cell growth and autophagy. europeanreview.org

The presence of both a quinoline and a nicotinic acid moiety in this compound suggests a strong potential for it to modulate the autophagy pathway, possibly by interacting with key proteins like ATG5 or signaling hubs like mTOR and AMPK. Direct research on this specific compound is needed for confirmation.

Metabolic Pathways Linkages

Involvement in the Kynurenine (B1673888) Pathway and NAD+ Biosynthesis

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in cellular metabolism. The kynurenine pathway is the primary de novo route for its synthesis from the essential amino acid tryptophan. wikipedia.orgresearchgate.net This pathway culminates in the production of quinolinic acid. researchgate.net

The enzyme quinolinate phosphoribosyltransferase (QPRT) then converts quinolinic acid into nicotinic acid mononucleotide (NaMN), a direct precursor to NAD+. nih.govoregonstate.edu Therefore, the kynurenine pathway is intrinsically linked to the production of nicotinic acid-derived molecules for NAD+ synthesis. While direct evidence is lacking, a compound like this compound, which contains a nicotinic acid core, is structurally poised to interact with the enzymes of NAD+ biosynthesis.

Interaction with Nicotinic Acid Metabolism

Beyond the de novo kynurenine pathway, cells utilize salvage pathways to recycle forms of vitamin B3 to produce NAD+. The Preiss-Handler pathway specifically utilizes nicotinic acid. nih.gov In this pathway, the enzyme nicotinate (B505614) phosphoribosyltransferase (NPRT) converts nicotinic acid into nicotinic acid mononucleotide (NaMN). nih.gov

Nicotinic acid itself undergoes metabolic conversion in the body, primarily to nicotinuric acid and a series of metabolites derived from the formation of NAD+ and subsequent catabolism of nicotinamide. nih.gov Any compound containing a nicotinic acid moiety, such as this compound, would be expected to interact with these metabolic pathways. It could potentially act as a substrate, inhibitor, or modulator of the enzymes involved, such as NPRT, thereby influencing the cellular pool of NAD+. nih.gov

Table 2: Key Enzymes in Nicotinic Acid-Related NAD+ Biosynthesis

| Pathway | Key Enzyme | Reaction Catalyzed |

|---|---|---|

| De Novo (from Tryptophan) | Quinolinate Phosphoribosyltransferase (QPRT) | Quinolinic Acid → Nicotinic Acid Mononucleotide (NaMN) |

Potential Modulators of other Metabolic Processes

Nicotinic acid, at pharmacological doses, is known to have significant effects on lipid and glucose metabolism. ebi.ac.uknih.gov It can regulate the levels of plasma lipids and lipoproteins and participate in the regulation of glucose metabolism through pathways like the NAD-sirtuin pathway. ebi.ac.uk Given these established roles, it is plausible that this compound could also function as a modulator of these or other metabolic processes. The addition of the quinoline group creates a larger, more complex molecule whose interactions with metabolic enzymes and receptors could differ significantly from nicotinic acid alone, potentially leading to novel modulatory effects.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Anthranilic acid |

| Bedaquiline |

| Chloroquine |

| Glutamic acid |

| Isoniazid |

| Kynurenic acid |

| Kynurenine |

| Mefloquine |

| Nicotinamide |

| Nicotinamide adenine dinucleotide (NAD+) |

| Nicotinic acid (Niacin) |

| Nicotinic acid adenine dinucleotide |

| Nicotinic acid mononucleotide (NaMN) |

| Nicotinuric acid |

| Quinine |

| Quinolinic acid |

| Tryptophan |

Preclinical Research and Efficacy Studies Non Human in Vitro and in Vivo

In Vitro Efficacy Assessments in Cell-Based Models

Derivatives of nicotinic acid and quinoline (B57606) have demonstrated a range of antimicrobial activities against clinically relevant pathogens.

Antibacterial Activity: Research into nicotinic acid derivatives has revealed promising activity against Gram-positive bacteria. nih.gov In one study, a series of twelve acylhydrazones derived from nicotinic acid were synthesized and evaluated. Two of these compounds showed significant activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 1.95 to 15.62 µg/mL. nih.gov Notably, one derivative was active against a methicillin-resistant Staphylococcus aureus (MRSA) strain (ATCC 43300) with a MIC of 7.81 µg/mL. nih.gov Subsequent cyclization of these acylhydrazones into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives yielded a compound with a 5-nitrofuran substituent that was active against all tested bacterial strains. nih.gov This particular derivative showed promising activity against Bacillus subtilis ATCC 6633 and Staphylococcus aureus ATCC 6538 (MIC = 7.81 µg/mL), as well as the MRSA strain ATCC 43300 (MIC = 15.62 µg/mL). nih.gov

Nicotinamide (B372718), a related compound, has also been investigated for its antibacterial effects. Studies have shown it can inhibit the growth of E. coli at concentrations in the low millimolar range. researchgate.net One study found that S. aureus was susceptible to a nicotine (B1678760) extract, while the extract had an intermediate effect on E. coli. researchgate.net Another investigation into newly synthesized nicotinamides tested against Staphylococcus aureus (ATCC 6538) and other bacteria found that none of the tested compounds completely inhibited the growth of S. aureus. nih.gov

A series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were screened for antibacterial activity. Specific derivatives showed good activity against Staphylococcus albus and E. coli. nih.gov

Antitubercular Activity: The pyridine (B92270) nucleus, a core component of nicotinic acid, is present in the first-line anti-tuberculosis drug isoniazid (B1672263). semanticscholar.org This has spurred research into other nicotinic acid derivatives for their potential against Mycobacterium tuberculosis. Several nicotinic and isoniazid derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. semanticscholar.org One study reported a series of novel isatin-tethered quinolines with potent activity against M. tuberculosis, with MICs ranging from 0.06 to 7.81 µg/mL. nih.gov Specifically, one derivative, Q8b, demonstrated a MIC of 0.06 µg/mL, which was a 100-fold increase in activity compared to the lead compound. nih.gov This compound also showed superior activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov

Furthermore, three series of 6-aryl-2-methylnicotinohydrazides and related compounds were synthesized and evaluated for their antimycobacterial activity. mdpi.com Hydrazides incorporating an isatin (B1672199) moiety exhibited the highest activity, with one compound displaying a MIC of 6.25 µg/mL against M. tuberculosis. mdpi.com The presence of a lipophilic electron-withdrawing halogen group at the para position of the phenyl ring was found to improve antimycobacterial activity. mdpi.com Nicotinamide has also been shown to inhibit the replication of M. tuberculosis and Bacille Calmette-Guérin (BCG) within macrophages. nih.gov

Antifungal Activity: Nicotinamide has demonstrated significant antifungal activity against Candida albicans, including fluconazole-resistant isolates, and can also suppress biofilm formation. nih.govresearchgate.net Its antifungal activity extends to non-Candida albicans species and Cryptococcus neoformans. nih.govnih.gov The mechanism of action appears to involve affecting cell wall organization. nih.govnih.gov However, C. albicans can develop resistance to nicotinamide by rapidly decreasing its intracellular concentration. iric.ca One study synthesized seven nicotinic acid hydrazides and found that only one completely inhibited the growth of C. albicans at a concentration below 1 mM. nih.gov

Table 1: In Vitro Antimicrobial Activity of Nicotinic Acid and Quinoline Derivatives

| Compound Class | Pathogen | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Nicotinic Acid Acylhydrazones | Gram-positive bacteria | - | 1.95–15.62 | nih.gov |

| Nicotinic Acid Acylhydrazone Derivative | Staphylococcus aureus | ATCC 43300 (MRSA) | 7.81 | nih.gov |

| 1,3,4-Oxadiazoline Derivative | Bacillus subtilis | ATCC 6633 | 7.81 | nih.gov |

| 1,3,4-Oxadiazoline Derivative | Staphylococcus aureus | ATCC 6538 | 7.81 | nih.gov |

| 1,3,4-Oxadiazoline Derivative | Staphylococcus aureus | ATCC 43300 (MRSA) | 15.62 | nih.gov |

| Isatin-Tethered Quinolines | Mycobacterium tuberculosis | - | 0.06–7.81 | nih.gov |

| Isatin Hydrazide Derivative | Mycobacterium tuberculosis | - | 6.25 | mdpi.com |

| Isatin Hydrazide Derivative | Mycobacterium tuberculosis | - | 12.5 | mdpi.com |

Quinoline derivatives have been investigated for their potential to mitigate inflammatory responses in cellular models. One study evaluated a quinoline isolated from Spondias pinnata bark, 7-hydroxy-6-methoxyquinolin-2(1H)-one, in a lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 model. nih.gov This compound effectively suppressed the overproduction of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-1β. nih.gov The expression of enzymes and cytokines such as cyclooxygenase-2, TNF-α, IL-6, and IL-1β were also reduced to normal levels following treatment with the quinoline derivative. nih.gov The anti-inflammatory effect was attributed to the inhibition of NF-κB activation. nih.gov

Another study investigated a derivative of oleanolic acid, which showed anti-inflammatory effects in LPS-stimulated RAW 264.7 cells. mdpi.com Nicotinic acid itself has been shown to modulate the metabolism of arachidonic acid in vitro, stimulating the synthesis of prostaglandin (B15479496) E2, thromboxane (B8750289) B2, and leukotriene E4 in calcium ionophore-stimulated human whole blood. nih.gov

The structural components of 6-quinolin-4-yl-nicotinic acid suggest potential interactions with specific biological targets.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Nicotine, the primary addictive component in tobacco, binds to nAChRs. nih.gov These receptors are ligand-gated ion channels, and their activation leads to membrane depolarization. nih.gov High-throughput cell-based assays have been developed to identify antagonists of various nAChR subtypes associated with smoking, including α3β4, α4β2, and α6β2. nih.gov The development of selective ligands for nAChR subtypes is an active area of research. For instance, quinuclidine-triazole derivatives have been synthesized and evaluated for their binding affinity and selectivity to the α3β4 nAChR subtype, which is considered a biomarker for drug addiction. mdpi.com One such derivative, AK3, showed a high binding affinity with a Ki value of 3.18 nM and was significantly more selective for the α3β4 nAChR over the α7 nAChR. mdpi.com

Quinolinic Acid Phosphoribosyltransferase (QAPRTase): Quinolinic acid phosphoribosyltransferase (QAPRTase) is a crucial enzyme in the de novo biosynthesis pathway of nicotinamide adenine (B156593) dinucleotide (NAD) and is a potential target for the development of new anti-tuberculosis drugs. plos.org This enzyme catalyzes the synthesis of nicotinic acid mononucleotide from quinolinic acid and 5-phosphoribosyl-1-pyrophosphate. plos.org The anti-tuberculosis prodrug pyrazinamide (B1679903) is structurally analogous to quinolinic acid. plos.org

In Vivo Efficacy Assessments in Animal Models (Non-Human)

The in vivo efficacy of compounds related to this compound has been assessed in rodent models of infection. The relationship between in vitro susceptibility tests (MICs and MBCs) and in vivo activity of various antimicrobial agents has been studied in a murine thigh infection model against gram-negative bacilli. nih.gov This model helps to define parameters of in vivo activity, such as the maximal attainable antimicrobial effect. nih.gov

In the context of tuberculosis, early biological studies of nicotinamide and its analogue, pyrazinamide, were conducted using in vivo assays in infected mice. jalsnet.com These studies were crucial in establishing the in vivo activity of pyrazinamide, which is a key component of modern tuberculosis chemotherapy. jalsnet.com

The quinoline core is a well-established pharmacophore in antimalarial drug discovery. The in vivo antimalarial efficacy of novel 4-aminoquinoline (B48711) derivatives has been evaluated in rodent models using P. berghei, P. chabaudi, and P. yoelii. nih.gov One study on a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline demonstrated oral activity in these models with efficacy comparable or superior to chloroquine (B1663885). nih.gov

Another study investigated the in vivo antimalarial activity of 4-nerolidylcatechol (B1236061) derivatives using a P. berghei suppression test in mice. nih.gov A diacetylated derivative, at a dose of 50 mg/kg/day, suppressed P. berghei growth by over 30%. nih.gov Nicotinamide has also been explored for its antimalarial effects in chloroquine-resistant malaria mouse models. journalijar.com When administered alone, nicotinamide reduced parasitemia by 88%, and this increased to 95.27% when combined with chloroquine. journalijar.com

Table 2: In Vivo Antimalarial Activity of Quinoline and Nicotinamide Derivatives in Rodent Models

| Compound/Derivative | Animal Model | Parasite Strain | Efficacy | Reference |

|---|---|---|---|---|

| Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline | Mouse | P. berghei, P. chabaudi, P. yoelii | Orally active, comparable or better than chloroquine | nih.gov |

| 4-Nerolidylcatechol derivative | Mouse | P. berghei | >30% suppression of parasitemia at 50 mg/kg/day | nih.gov |

| Nicotinamide | Mouse | Chloroquine-resistant malaria | 88% reduction in parasitemia (alone) | journalijar.com |

| Nicotinamide + Chloroquine | Mouse | Chloroquine-resistant malaria | 95.27% reduction in parasitemia | journalijar.com |

Investigations in Cognition Models (if applicable to specific derivatives)

The structural combination of a quinoline moiety and a nicotinic acid-like framework suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs), which are pivotal in cognitive processes. researchgate.netnih.gov Nicotine and other nAChR agonists have been demonstrated to enhance working memory, learning, and attention. nih.gov The α4β2 and α7 nAChR subtypes are considered critical for memory function. nih.gov Consequently, quinoline derivatives are being actively explored as modulators of these receptors.

In preclinical studies, various quinoline derivatives have been synthesized and evaluated for their affinity and activity at nAChRs. These studies often utilize in vitro radioligand binding assays with rat brain homogenates and functional assays in cells expressing human nAChR subtypes. For instance, a series of novel azabicyclic and diazabicyclic compounds featuring a quinoline ring were developed to achieve greater selectivity for the α7 nAChR subtype. researchgate.net

One study identified a compound with a more than 10-fold selectivity for the α7 nAChR, exhibiting agonist activity with an EC50 value in the micromolar range. researchgate.net Another investigation into quinoline derivatives as nicotinic ligands found that certain compounds interacted with the α4β2 nAChR, with one showing a preference for the α7 subtype. nih.gov The stimulation of nicotinic receptors is thought to be involved in the maintenance of attention and memory, suggesting that compounds that modulate these receptors could have therapeutic potential in conditions with cognitive deficits. youtube.com

The potential for cognitive enhancement by nicotinic receptor modulators has been observed in various preclinical models. nih.gov Nicotinic receptor modulators have shown some cognitive benefits in clinical trials for conditions like schizophrenia. researcher.life The development of selective α7 nAChR agonists and positive allosteric modulators (PAMs) is a strategy being pursued for improving cognitive function. researchgate.net

Table 1: Preclinical Activity of Representative Quinoline-Based Nicotinic Receptor Modulators in Cognition-Relevant Assays (Note: This table includes data for related derivatives, not specifically this compound)

| Compound Type | Model System | Assay Type | Key Findings | Reference |

|---|---|---|---|---|

| Azabicyclic quinoline derivative | Rat brain homogenate | Radioligand binding | >10-fold selectivity for α7* nAChR | researchgate.net |

| Azabicyclic quinoline derivative | Human α7 nAChR in Neuro2a cells | Calcium imaging | Agonist activity (EC50 in the range of 1.0-1.6 μM) | researchgate.net |

| N,N,N-Trimethyl-4-(quinolin-6-yl)but-3-yn-1-ammonium iodide | Rat cerebral cortex | Radioligand binding | Preference for the α7* nAChR subtype | nih.gov |

Plant-based models for growth stimulation (if relevant to related derivatives)

Nicotinic acid and its derivatives are known to play a role in plant biology. Nicotinic acid is a precursor to essential coenzymes involved in various metabolic pathways in plants. researchgate.net Furthermore, certain synthetic derivatives of quinoline have been investigated for their effects on plant growth and development.

A study on derivatives of 3-((6-R-quinolin-4-yl)thio)propanoic acid demonstrated a significant stimulating effect on rhizogenesis (root formation) in vitro in explants of the pink rose (Rosa damascena Mill.). dnu.dp.ua This suggests that the quinoline scaffold can be a basis for developing effective and low-toxicity rhizogenesis stimulators for microclonal plant propagation. dnu.dp.ua The study highlights the practical importance of such compounds for enhancing the efficiency of plant reproduction. dnu.dp.ua

Table 2: Effects of Quinoline and Nicotinic Acid Derivatives on Plant Growth Parameters (Note: This table includes data for related derivatives, not specifically this compound)

| Compound/Derivative | Plant Model | Parameter Measured | Observed Effect | Reference |

|---|---|---|---|---|

| Derivatives of 3-((6-R-quinolin-4-yl)thio)propanoic acid | Pink rose (Rosa damascena Mill.) explants | Rhizogenesis (in vitro) | High stimulating effect | dnu.dp.ua |

Comparative Efficacy with Reference Agents

In the development of novel therapeutic agents, comparative efficacy studies with established reference compounds are crucial. For quinoline-based nicotinic receptor modulators, comparisons would typically be made against nicotine or other known nAChR agonists and antagonists.

In a study of quinoline derivatives, the binding affinities and functional activities were implicitly compared to the known characteristics of nicotinic ligands. researchgate.net For instance, the selectivity of a novel compound for the α7 nAChR was highlighted as a significant improvement over less selective predecessors. researchgate.net

For plant growth-regulating activities, the efficacy of novel quinoline derivatives could be compared to standard auxins or other rooting agents used in horticulture and agriculture. The study on 3-((6-R-quinolin-4-yl)thio)propanoic acid derivatives suggests these compounds could be effective alternatives to existing rhizogenesis stimulators. dnu.dp.ua

Mechanism-based Biomarker Studies in Preclinical Models

Mechanism-based biomarker studies in preclinical models aim to identify measurable indicators of a drug's biological activity. For compounds targeting nicotinic receptors, these could include changes in neurotransmitter levels, receptor occupancy, or downstream signaling pathways.

While specific biomarker studies for "this compound" have not been identified, research on related compounds provides a framework for potential investigations. For instance, in the context of Alzheimer's disease models, monoamine oxidase B (MAO-B) has been identified as a biomarker for astrocyte reactivity. springermedizin.de A PET tracer with a quinoline structure, ¹⁸F-SMBT-1, is used to image MAO-B, demonstrating the utility of quinoline-based compounds in biomarker research. springermedizin.de

In oncology, where some quinoline derivatives have been studied, preclinical research often involves assessing the inhibition of specific kinases and the downstream effects on cancer-related pathways. nih.gov Such studies help in understanding the mechanism of action and can lead to the identification of biomarkers for patient stratification in future clinical trials. crownbio.com The development of predictive biomarkers in preclinical models is a key aspect of modern drug development, enabling more targeted and effective therapeutic strategies. crownbio.com

Computational Chemistry and Cheminformatics Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is fundamental for predicting the activity of novel molecules and for optimizing lead compounds.

Development of Predictive Models for Biological Activity

Currently, there are no specific predictive QSAR models in the public domain for the biological activity of 6-Quinolin-4-YL-nicotinic acid. The development of such a model would necessitate a dataset of structurally similar quinolinyl-nicotinic acid derivatives with measured biological activity against a specific target. The process would involve calculating various molecular descriptors for each compound and then using statistical methods to build a regression or classification model. The robustness and predictive power of the model would need to be rigorously validated internally and externally.

Identification of Key Molecular Descriptors for Activity

Without a specific QSAR model, the key molecular descriptors influencing the activity of this compound remain undetermined. For related quinoline (B57606) and nicotinic acid derivatives, studies have often identified descriptors related to hydrophobicity (e.g., LogP), electronic properties (e.g., partial charges, HOMO/LUMO energies), and steric features (e.g., molecular volume, shape indices) as being critical for activity. researchgate.net Identifying which of these properties are most influential for this compound would require a dedicated QSAR study.

Integration of QSAR with Synthetic Design